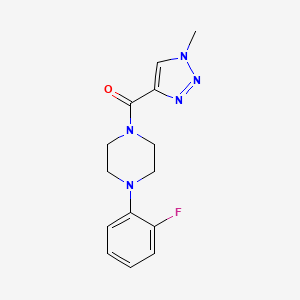
N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a fluorophenyl group, a triazole ring, and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Coupling with Benzamide: The triazole derivative is then coupled with a benzamide precursor under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the triazole ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of the benzamide could produce an amine.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function. The triazole ring is known for its ability to form stable complexes with metal ions, which could be relevant in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- N-(3-bromophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- N-(3-methylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Uniqueness
N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-11-10-18-20-21(11)15-7-5-12(6-8-15)16(22)19-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBKTFBOTFCAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2720889.png)
![2-{[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2720890.png)



![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2720897.png)

![N-cyclohexyl-3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2720902.png)
![5-OXO-2-(PHENYLAMINO)-N-[(THIOPHEN-2-YL)METHYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBOXAMIDE](/img/structure/B2720903.png)

![2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2720905.png)


![1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2720911.png)
